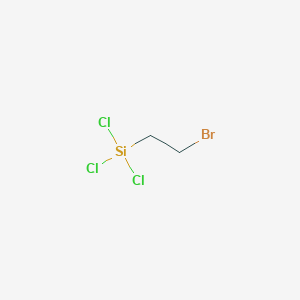

2-Bromoethyltrichlorosilane

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biointerface Studies

- Self-assembled Molecular Platforms : Silanes with non-nucleophilic functional groups, such as 2-Bromoethyltrichlorosilane, play a vital role in forming self-assembled monolayers (SAMs). These SAMs are critical for studying material surface chemistry in biointerfaces, particularly in interactions between bacteria, biofilms, and biomaterials. The research conducted by Böhmler et al. (2013) demonstrated the synthesis and analysis of mixed SAMs based on undecyltrichlorosilane and 11-bromoundecyltrichlorosilane on silicon substrates. This study highlighted the importance of controlling surface chemistry and layer structure for biointerface studies (Böhmler, Ponche, Anselme, & Ploux, 2013).

Nanocatalyst Development

- Magnetic Nanocatalysts for Synthesis : Ghasemzadeh and Akhlaghinia (2017) introduced a novel magnetic nanocatalyst, incorporating 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3, for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This research indicates the potential of using related silane compounds in developing efficient nanocatalysts for organic synthesis (Ghasemzadeh & Akhlaghinia, 2017).

Synthesis of Complex Organic Compounds

- Microwave-Assisted Preparation of Alkenes : Bunrit et al. (2011) explored a microwave-assisted method for generating 2-Bromo-1-alkenes from 1-alkynes using a combination of reagents including lithium bromide and chlorotrimethylsilane. This showcases the utility of bromo and silane-based reagents in efficient organic synthesis techniques (Bunrit, Ruchirawat, & Thongsornkleeb, 2011).

Environmental Remediation

- Enhancing Bacterial Activity for Soil Decontamination : Hu et al. (2012) researched the effect of 2-bromoethanesulfonate (BES) in enhancing sulfate-reducing bacterial populations for dichlorodiphenyltrichloroethane (DDT) dechlorination in anaerobic soil. This study implies that compounds similar to this compound can be instrumental in environmental remediation efforts (Hu, Hu, Cui, Li, Xia, Yin, & Lin, 2012).

Nanoparticle Functionalization

- Fluoroalkylsilane Treatment of Nanoparticles : Pazokifard et al. (2012) demonstrated the treatment of TiO2 nanoparticles with fluoroalkylsilane under different pH conditions. This kind of research indicates the versatility of silane-based compounds in modifying nanoparticles for varied applications (Pazokifard, Mirabedini, Esfandeh, & Farrokhpay, 2012).

Advanced Materials Development

- Monoelemental Two-Dimensional Materials : Pumera and Sofer (2017) discussed the development of monoelemental 2D materials like arsenene, antimonene, and bismuthene, beyond black phosphorus. Research into silane derivatives contributes to the growth of advanced materials and nanotechnology (Pumera & Sofer, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

2-Bromoethyltrichlorosilane is a chemical intermediate . It is used in the synthesis of other compounds, making it a key player in various chemical reactions. Its primary targets are the reactant molecules in these reactions.

Mode of Action

The mode of action of this compound is primarily based on its chemical structure. As an organochlorosilane , it has a silicon atom bonded to a bromoethyl group and three chlorine atoms. This structure allows it to participate in various chemical reactions, particularly those involving the formation or breaking of Si-Cl, Si-C, and C-Br bonds.

Biochemische Analyse

Biochemical Properties

2-Bromoethyltrichlorosilane plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the synthesis of organosilicon compounds. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, primarily involving the bromine and trichlorosilane groups. These interactions can lead to the formation of stable complexes that are essential for various biochemical processes. For instance, this compound can react with hydroxyl groups on proteins and enzymes, leading to the formation of silyl ethers, which can alter the activity and stability of these biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Additionally, it may cause irritation to the respiratory tract upon inhalation, further demonstrating its impact on cellular processes . The compound’s ability to interact with cellular components can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The bromine atom in the compound can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to the formation of stable complexes. These interactions can result in enzyme inhibition or activation, depending on the nature of the biomolecule involved. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be flammable and can cause severe skin burns and eye damage, indicating its potential to degrade and release harmful byproducts . Over time, the stability of this compound may decrease, leading to changes in its biochemical effects. Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function and metabolism, highlighting the importance of monitoring its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including severe skin burns, eye damage, and respiratory tract irritation . These threshold effects highlight the importance of determining the appropriate dosage for experimental studies to avoid potential toxicity and adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in the synthesis of organosilicon compounds, which are essential for various biochemical processes. Additionally, this compound can affect metabolic flux and metabolite levels by interacting with key enzymes involved in metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can interact with various cellular components, leading to its localization and accumulation in specific compartments or organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in the synthesis and modification of proteins and other biomolecules . These localization patterns are essential for understanding the compound’s activity and function within the cell.

Eigenschaften

IUPAC Name |

2-bromoethyl(trichloro)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl3Si/c3-1-2-7(4,5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRKEHBNMHSEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

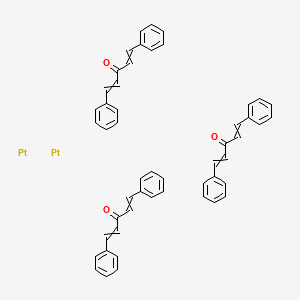

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

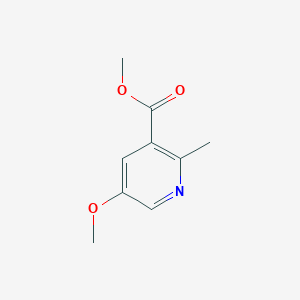

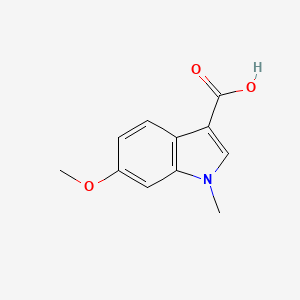

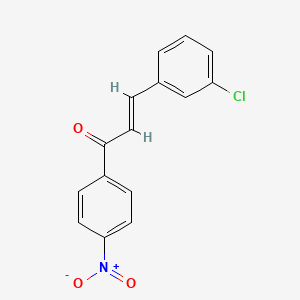

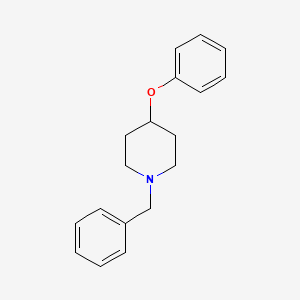

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)

![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)

![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)

![1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B3148127.png)

![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)